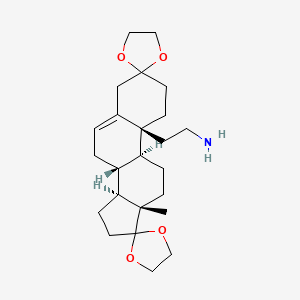

Edifolone

Beschreibung

Edifolone (SC-35135) is a class Ia antiarrhythmic agent with the molecular formula C24H37NO4 (this compound Acetate, CAS: 90733-40-7) . It functions as a sodium channel antagonist, inhibiting ion flux to stabilize cardiac cell membranes and regulate arrhythmias . Clinical development of this compound was discontinued despite its investigational status, attributed to challenges in bioavailability and resistance mechanisms observed in preclinical studies . Its primary indication targets antiarrhythmic therapy, though early research also associated it with cell cycle inhibition .

Eigenschaften

CAS-Nummer |

90733-40-7 |

|---|---|

Molekularformel |

C24H37NO4 |

Molekulargewicht |

403.6 g/mol |

InChI |

InChI=1S/C24H37NO4/c1-21-6-4-20-18(19(21)5-7-24(21)28-14-15-29-24)3-2-17-16-23(26-12-13-27-23)9-8-22(17,20)10-11-25/h2,18-20H,3-16,25H2,1H3/t18-,19-,20-,21-,22+/m0/s1 |

InChI-Schlüssel |

HWXXPLRSBHPGSF-KNOXWWKRSA-N |

SMILES |

CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)CCN |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CC=C5[C@@]3(CCC6(C5)OCCO6)CCN |

Kanonische SMILES |

CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)CCN |

Andere CAS-Nummern |

90733-40-7 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Syntheserouten für Edifolon umfassen komplexe organische Synthesetechniken. Die Herstellung umfasst typischerweise die Bildung einer Dispirostuktur, die ein wichtiges Merkmal von Edifolon ist. Die Reaktionsbedingungen erfordern häufig eine präzise Steuerung der Temperatur, des pH-Werts und die Verwendung spezifischer Katalysatoren, um die richtige Stereochemie des Produkts zu gewährleisten . Industrielle Produktionsverfahren würden wahrscheinlich eine großtechnische Synthese unter Verwendung ähnlicher Techniken umfassen, mit zusätzlichen Schritten zur Reinigung und Qualitätskontrolle, um pharmazeutische Standards zu erfüllen.

Analyse Chemischer Reaktionen

Edifolon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen an Edifolon verändern und möglicherweise seine biologische Aktivität verändern.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Doppelbindungen oder andere reduzierbare Gruppen im Molekül zu modifizieren.

Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und andere Nukleophile, die bestimmte Atome oder Gruppen im Molekül ersetzen können. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemie: Als einzigartige Verbindung dient es als Modell zur Untersuchung von Dispirostukturen und deren Reaktivität.

Biologie: Seine Rolle als Natriumkanal-Antagonist macht es zu einem wertvollen Werkzeug zur Untersuchung der Ionenkanalfunktion und -regulation.

5. Wirkmechanismus

Edifolon entfaltet seine Wirkung, indem es als Natriumkanal-Antagonist wirkt. Dies bedeutet, dass es an Natriumkanäle in der Zellmembran bindet und den Fluss von Natriumionen hemmt. Diese Wirkung beeinflusst die elektrische Aktivität von Zellen, insbesondere im Herzen, wo sie helfen kann, abnormale Rhythmen zu stabilisieren. Die molekularen Ziele umfassen spezifische Stellen an den Natriumkanalproteinen, und die beteiligten Wege hängen mit der Regulation des Ionenflusses und des Membranpotenzials zusammen .

Wirkmechanismus

Edifolone exerts its effects by acting as a sodium channel antagonist. This means it binds to sodium channels in the cell membrane, inhibiting the flow of sodium ions. This action affects the electrical activity of cells, particularly in the heart, where it can help to stabilize abnormal rhythms. The molecular targets include specific sites on the sodium channel proteins, and the pathways involved are related to the regulation of ion flow and membrane potential .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs: Edifolone vs. Edogestrone

Edogestrone shares this compound’s molecular formula but acts as a progestogen, highlighting how minor stereochemical variations drastically alter biological targets . This contrast underscores the importance of 3D conformation in drug design.

Functional Analogs: this compound vs. Bemitiradine

While both compounds are classified as cell cycle inhibitors , this compound’s primary application in arrhythmia management reflects its unique sodium channel specificity.

Mechanism-Based Analogs: Sodium Channel Antagonists

The provided evidence lacks direct comparators for this compound’s sodium channel antagonism. This compound’s discontinuation contrasts with the clinical adoption of these older agents, emphasizing challenges in optimizing sodium channel blockers for modern therapeutics.

Research Findings and Limitations

- Efficacy : this compound demonstrated antiarrhythmic activity in early trials but faced resistance issues, mirroring limitations of other sodium channel blockers .

- Gaps in Evidence: No pharmacokinetic or toxicity data are available in the provided sources, restricting a comprehensive safety profile analysis.

Biologische Aktivität

Edifolone, also known as (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid, is a compound that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an indole ring system, which is known for its diverse biological activities. The ethoxy and methyl substitutions at specific positions enhance its pharmacological profile.

Research indicates that this compound exhibits multiple mechanisms of action, including:

- Anticancer Activity : this compound has shown promise in inducing cell death in various cancer cell lines. It appears to disrupt microtubule polymerization, leading to increased cytotoxicity in tumor cells .

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .

- Anti-inflammatory Properties : The compound has been observed to modulate inflammatory pathways, potentially reducing the severity of inflammatory responses in various models .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Tumor Growth Inhibition : In a study involving xenograft models of head and neck cancer, this compound demonstrated significant tumor growth inhibition compared to control groups. The compound's ability to induce apoptosis in cancer cells was highlighted as a key mechanism .

- Neuroprotective Effects : A preclinical trial assessed the neuroprotective effects of this compound in models of Alzheimer's disease. Results indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation .

- Inflammatory Response Modulation : In a model of acute inflammation, this compound administration resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.